REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]2[CH:6]=[C:7]([CH3:9])[O:8][C:4]=2[CH:3]=1.[C:12](Cl)(=[O:14])[CH3:13].C(N(CC)CC)C.C(OC1C=CC2C=C(C)SC=2C=1)(=O)C>>[C:12]([O:1][C:2]1[CH:11]=[CH:10][C:5]2[CH:6]=[C:7]([CH3:9])[O:8][C:4]=2[CH:3]=1)(=[O:14])[CH3:13]
|
Name
|
|
Quantity
|
654 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC2=C(C=C(O2)C)C=C1
|
Name
|
|
Quantity
|
0.41 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0.74 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C=CC2=C(SC(=C2)C)C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC2=C(C=C(O2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 850 mg | |
YIELD: CALCULATEDPERCENTYIELD | 101.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |